N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The process of synthesizing compounds related to N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been explored in various studies. For instance, Guillaume et al. (2003) described a practical method for making related acetamide compounds, highlighting the process from bench synthesis to pilot production (Guillaume et al., 2003). Similarly, Khalid et al. (2014) synthesized a series of N-aryl/aralkyl substituted acetamide derivatives, showcasing their biological activity against various enzymes (Khalid et al., 2014).
Pharmacological Characterization
The pharmacological aspects of compounds structurally similar to this compound have been studied. For example, Grimwood et al. (2011) characterized a κ-opioid receptor antagonist, revealing its high affinity and potential for treating depression and addiction disorders (Grimwood et al., 2011).
Anticonvulsant Potential
Severina et al. (2020) explored the synthesis of thioacetamide derivatives as potential anticonvulsants. Their study provided insights into the compounds' interaction with biological targets and their moderate anticonvulsant activity in in vivo models (Severina et al., 2020).
Biodistribution and PET Ligand Potential
The biodistribution and potential of related compounds as PET ligands for investigating central neurokinin(1) receptors were examined by Mey et al. (2005), offering a promising avenue for in vivo visualization of specific receptors (Mey et al., 2005).
Biological Screening and Fingerprint Applications
Khan et al. (2019) conducted biological screening on a series of derivatives, evaluating their antibacterial, antifungal, and anthelmintic activity. This study also explored the compounds' application in latent fingerprint analysis, demonstrating their utility beyond pharmacological applications (Khan et al., 2019).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-14-7-5-9-17(15(14)2)20-18(22)13-16-8-3-4-11-21(16)26(23,24)19-10-6-12-25-19/h5-7,9-10,12,16H,3-4,8,11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHORRGZSLSSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.